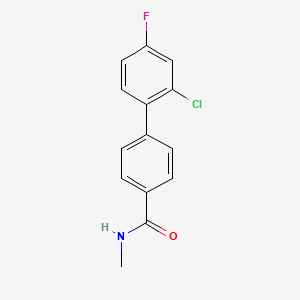

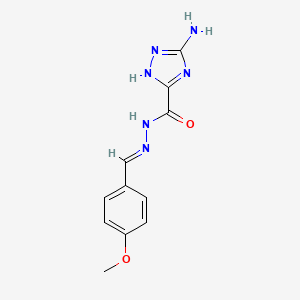

![molecular formula C15H11N3O6 B5566035 5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)

5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione, commonly known as MNI-valproic acid, is a synthetic compound that has gained significant attention in the field of scientific research. It is a derivative of valproic acid, a drug commonly used to treat epilepsy, bipolar disorder, and migraines. MNI-valproic acid has shown promising results in various studies, making it a potential candidate for future research.

Scientific Research Applications

Antimycobacterial Activity

The study by Ş. Küçükgüzel et al. (1999) focused on the synthesis of various compounds, including ones structurally related to 5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione, evaluated for antimycobacterial activity against Mycobacterium fortuitum and Mycobacterium tuberculosis. The compounds exhibited promising activity, particularly against M. tuberculosis, highlighting potential applications in tuberculosis treatment Ş. Küçükgüzel et al., 1999.

Heterocyclic Compound Synthesis

I. Hirao et al. (1971) explored the synthesis of various heterocyclic compounds, including furan and triazine derivatives, through reactions involving 5-nitro-2-furimidoylhydrazine. These synthetic routes contribute to the broader field of heterocyclic chemistry, providing insights into the formation of complex molecules that could have further scientific and medicinal applications I. Hirao et al., 1971.

Electrophilic Substitution Reactions

Research by E. Vlasova et al. (2011) on 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles investigated the effects of substituents on the furan ring and studied electrophilic substitution reactions. This work contributes to our understanding of how electronic effects influence reactivity in heterocyclic compounds, offering a basis for further chemical synthesis and modification strategies E. Vlasova et al., 2011.

Antileukemic Agents

A study by N. R. T. Gowda et al. (2009) involved the synthesis and evaluation of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential antileukemic agents. This research illustrates the potential of structurally related compounds in the development of new treatments for leukemia, showcasing the importance of molecular modification in the discovery of chemotherapeutic agents N. R. T. Gowda et al., 2009.

Antiprotozoal Activity

The work by M. Neville and J. Verge (1977) on thiazoles bearing 5-nitro-2-furyl and related functions screened for activity against Trypanosoma cruzi indicates the potential of these compounds in treating infections caused by this protozoan. This highlights an important area of research in the development of antiprotozoal drugs M. Neville & J. Verge, 1977.

properties

IUPAC Name |

(5Z)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6/c1-23-13-6-8(18(21)22)2-4-10(13)12-5-3-9(24-12)7-11-14(19)17-15(20)16-11/h2-7H,1H3,(H2,16,17,19,20)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLANMRDBWBBVOK-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[5-(2-Methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

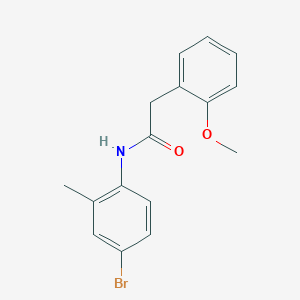

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)

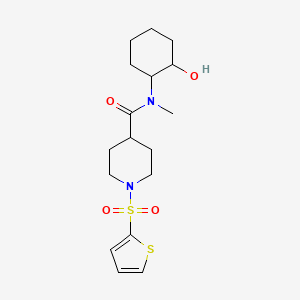

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)

![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

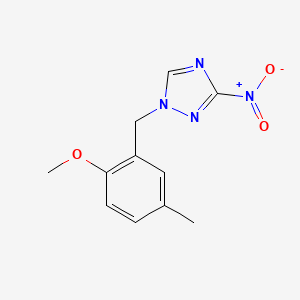

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)